molecular formula C21H29N7 B4527495 2-[1-[1-[[3-(Pyrazol-1-ylmethyl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine

2-[1-[1-[[3-(Pyrazol-1-ylmethyl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine

Cat. No.: B4527495
M. Wt: 379.5 g/mol
InChI Key: ZEQFEYQRIDDVIV-UHFFFAOYSA-N
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Description

2-[1-[1-[[3-(Pyrazol-1-ylmethyl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[1-[[3-(Pyrazol-1-ylmethyl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine typically involves multiple steps, starting with the preparation of the pyrazole and triazole intermediates. One common method involves the use of azides and alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-[1-[[3-(Pyrazol-1-ylmethyl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles like amines, thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction can produce alcohols from carbonyl compounds.

Scientific Research Applications

2-[1-[1-[[3-(Pyrazol-1-ylmethyl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-[1-[[3-(Pyrazol-1-ylmethyl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-[1-[[3-(Pyrazol-1-ylmethyl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine is unique due to its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties

Properties

IUPAC Name

2-[1-[1-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7/c1-21(2,22)20-16-28(25-24-20)19-7-11-26(12-8-19)14-17-5-3-6-18(13-17)15-27-10-4-9-23-27/h3-6,9-10,13,16,19H,7-8,11-12,14-15,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQFEYQRIDDVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2CCN(CC2)CC3=CC=CC(=C3)CN4C=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-[1-[[3-(Pyrazol-1-ylmethyl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine
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2-[1-[1-[[3-(Pyrazol-1-ylmethyl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine
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2-[1-[1-[[3-(Pyrazol-1-ylmethyl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine
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2-[1-[1-[[3-(Pyrazol-1-ylmethyl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine
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2-[1-[1-[[3-(Pyrazol-1-ylmethyl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine
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2-[1-[1-[[3-(Pyrazol-1-ylmethyl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine

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